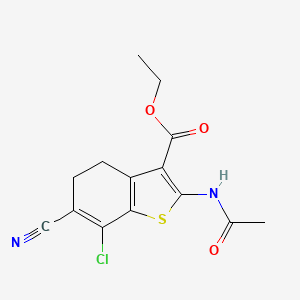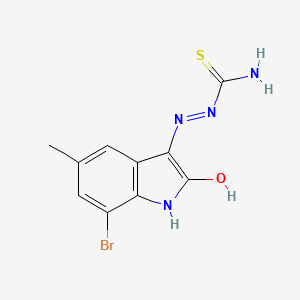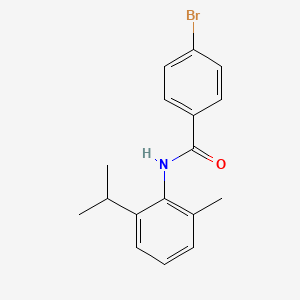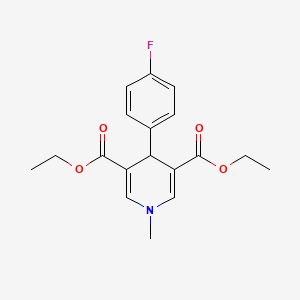
1-(2-methylphenyl)-4-(phenylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methylphenyl)-4-(phenylsulfonyl)piperazine, also known as PEPAP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential use in the treatment of several diseases.
Mechanism of Action
The exact mechanism of action of 1-(2-methylphenyl)-4-(phenylsulfonyl)piperazine is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including the serotonin and dopamine systems. This compound has been found to increase the levels of serotonin and dopamine in certain areas of the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine, in certain areas of the brain. This compound has also been found to increase the expression of certain genes involved in neuroplasticity, which may contribute to its antidepressant effects.
Advantages and Limitations for Lab Experiments
1-(2-methylphenyl)-4-(phenylsulfonyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for certain neurotransmitter systems. However, this compound also has several limitations, including its poor solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of 1-(2-methylphenyl)-4-(phenylsulfonyl)piperazine. One direction is to further investigate its mechanism of action and its effects on other neurotransmitter systems in the brain. Another direction is to explore its potential use in the treatment of other diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Synthesis Methods
1-(2-methylphenyl)-4-(phenylsulfonyl)piperazine can be synthesized through several methods, including the reaction of 1-(2-methylphenyl)piperazine with phenylsulfonyl chloride in the presence of a base, such as triethylamine or sodium hydroxide. The reaction is carried out in an organic solvent, such as dichloromethane or ethyl acetate, at room temperature or under reflux conditions. The product is then purified through column chromatography to obtain pure this compound.
Scientific Research Applications
1-(2-methylphenyl)-4-(phenylsulfonyl)piperazine has been extensively studied for its potential use in the treatment of several diseases, including depression, anxiety, and schizophrenia. It has been shown to have significant antidepressant and anxiolytic effects in animal models. This compound has also been found to have antipsychotic effects and can reduce the symptoms of schizophrenia in animal models.
properties
IUPAC Name |
1-(benzenesulfonyl)-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-15-7-5-6-10-17(15)18-11-13-19(14-12-18)22(20,21)16-8-3-2-4-9-16/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZKIJOVBGFZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5692181.png)

![1-acetyl-N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-4-piperidinecarboxamide hydrochloride](/img/structure/B5692192.png)

![(3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5692222.png)

![N-[3-oxo-2-phenyl-5-(1-pyrrolidinyl)-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B5692229.png)

![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea](/img/structure/B5692241.png)

![1-(3,5-dichloro-4-methylbenzoyl)-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5692265.png)
![{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5692275.png)
![3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5692281.png)
![3-amino-8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5692285.png)